2-Ethoxy-1-naphthohydrazide
Overview
Description
2-Ethoxy-1-naphthohydrazide, also known as ENH, is a synthetic organic compound that belongs to the class of hydrazides. It has a molecular weight of 230.26 and a molecular formula of C13H14N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 230.26 and its molecular formula of C13H14N2O2 . Further properties such as boiling point, melting point, and solubility can be determined through experimental methods.Scientific Research Applications
Sensor Development
- Cyanide Ion Detection : A study by (Qu et al., 2017) developed a fluorescent and colorimetric sensor for detecting cyanide ions. This sensor, based on a derivative of 2-Ethoxy-1-naphthohydrazide, exhibited a rapid response and selectivity for cyanide ions, especially useful in agricultural sample monitoring.
Chemical Synthesis and Modification
- Green Synthesis : A research paper by (Yan-ming, 2012) focused on the synthesis of 2-Ethoxy-1-naphthaldehyde, a related compound, using environmentally friendly methods. This showcases the potential for green chemistry in synthesizing related compounds.
Coordination Polymers
- Coordination Polymer Formation : Research by (Bikas et al., 2018) synthesized a hydrazone ligand closely related to this compound. This compound was used to form coordination polymers with metals, offering insights into novel material development.
Catalysis
- Catalytic Applications : A study by (Monfared et al., 2010) investigated mono oxovanadium(V) complexes with ligands derived from a compound similar to this compound. These complexes showed potential as homogeneous green catalysts for olefin oxidation.
Antimicrobial Studies
- Antimicrobial Activity : Multiple studies have explored the antimicrobial properties of derivatives of this compound. For instance, (Kumaraswamy et al., 2008) and (Nagaraja et al., 2007) focused on synthesizing novel derivatives with potential antibacterial and antifungal properties.
Photochemical Studies
- Photochemical Reactions : Research by (Arumugam & Popik, 2009) investigated the photochemical generation of naphthoquinone methides, which are related to the compound . Their study contributes to the understanding of photochemical reactions in aqueous solutions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxynaphthalene-1-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-11-8-7-9-5-3-4-6-10(9)12(11)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPGGJFCVOWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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